molecular formula C10H16ClN B12045065 rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride CAS No. 60124-81-4

rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride

Cat. No.: B12045065
CAS No.: 60124-81-4
M. Wt: 190.72 g/mol
InChI Key: TWXDDNPPQUTEOV-QVBWKROHSA-N
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Description

rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride: is a deuterated form of methamphetamine hydrochloride. Deuterated compounds are often used in scientific research to study metabolic pathways and drug interactions due to their stability and distinct mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Methamphetamine D5 Hydrochloride typically involves the introduction of deuterium atoms into the methamphetamine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

rac-Methamphetamine D5 Hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated analogs of methamphetamine’s oxidation products.

    Reduction: Reduction reactions can convert the compound into its deuterated reduced forms.

    Substitution: Substitution reactions can introduce other functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated analogs of methamphetamine’s oxidation products, while reduction may produce deuterated reduced forms.

Scientific Research Applications

rac-Methamphetamine D5 Hydrochloride: has several scientific research applications, including:

    Metabolic Studies: Used to study the metabolic pathways of methamphetamine in the body.

    Drug Interaction Studies: Helps in understanding how methamphetamine interacts with other drugs.

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methamphetamine.

    Analytical Chemistry: Employed in mass spectrometry to differentiate between deuterated and non-deuterated compounds.

Mechanism of Action

The mechanism of action of rac-Methamphetamine D5 Hydrochloride is similar to that of non-deuterated methamphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in heightened alertness, energy, and euphoria.

Comparison with Similar Compounds

rac-Methamphetamine D5 Hydrochloride: can be compared with other deuterated and non-deuterated analogs of methamphetamine:

    Methamphetamine Hydrochloride: The non-deuterated form, commonly known for its stimulant effects.

    Deuterated Amphetamines: Other deuterated analogs used in similar research applications.

    Non-Deuterated Amphetamines: Similar compounds without deuterium atoms, used for comparison in metabolic and pharmacokinetic studies.

Conclusion

rac-Methamphetamine D5 Hydrochloride: is a valuable compound in scientific research due to its unique properties and applications. Its deuterated nature allows for detailed studies of methamphetamine’s metabolic pathways, drug interactions, and pharmacokinetics, contributing to a better understanding of this important class of compounds.

Properties

CAS No.

60124-81-4

Molecular Formula

C10H16ClN

Molecular Weight

190.72 g/mol

IUPAC Name

1,2-dideuterio-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3,8D,9D;

InChI Key

TWXDDNPPQUTEOV-QVBWKROHSA-N

Isomeric SMILES

[2H]C(C1=CC=CC=C1)C([2H])(C)NC([2H])([2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Origin of Product

United States

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